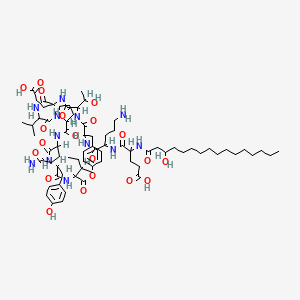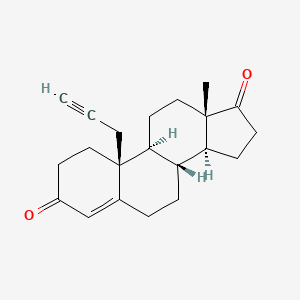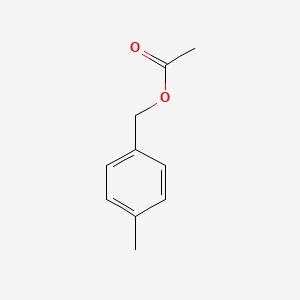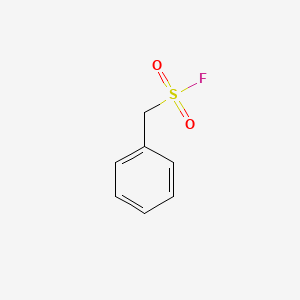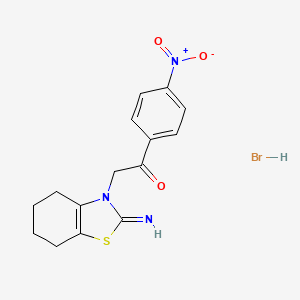
Poliothrysoside
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Nigracin has a wide range of scientific research applications. It is used in compound screening libraries, metabolomics, phytochemical, and biochemical research . In the field of medicine, it exhibits anti-diabetic properties by enhancing insulin sensitivity and lowering blood glucose levels in diabetic mice . Additionally, it demonstrates antidepressant-like actions and effectiveness against Alzheimer’s disease . In vitro studies have shown its capacity to inhibit virus production and exhibit antiviral activity against HIV-1 .
Biochemische Analyse
Biochemical Properties
Poliothrysoside is known for its insulin-sensitizing effects in cell culture . It exhibits anti-diabetic properties by inhibiting acetyl-CoA carboxylase, ultimately enhancing insulin sensitivity and lowering blood glucose levels in diabetic mice . It also serves as a lactate dehydrogenase inhibitor .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit virus production and exhibit antiviral activity against HIV-1 . It also has an impact on fat cell differentiation .
Molecular Mechanism
This compound is a pyruvic transaminase inhibitor . It exerts its effects at the molecular level by inhibiting acetyl-CoA carboxylase, which enhances insulin sensitivity and lowers blood glucose levels in diabetic mice .
Vorbereitungsmethoden
Nigracin is typically prepared by extracting and purifying the active ingredients from plant sources. Common preparative methods include solvent extraction and chromatographic techniques . During the preparation process, it is crucial to follow regular operation specifications to ensure the quality and purity of the product .
Analyse Chemischer Reaktionen
Nigracin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit pyruvic transaminase, acetyl-CoA carboxylase, and lactate dehydrogenase . These reactions are typically carried out under specific conditions using common reagents such as oxidizing agents, reducing agents, and substituents . The major products formed from these reactions include insulin-sensitizing agents and antiviral compounds .
Wirkmechanismus
Nigracin exerts its effects by inhibiting pyruvic transaminase, acetyl-CoA carboxylase, and lactate dehydrogenase . These inhibitions lead to enhanced insulin sensitivity, lowered blood glucose levels, and antidepressant-like actions . The compound also demonstrates antiviral activity by inhibiting virus production .
Vergleich Mit ähnlichen Verbindungen
Nigracin is unique due to its wide range of biological activities and its plant-derived nature. Similar compounds include Sphaerobioside, Polystachoside, and Catalposide . These compounds also exhibit various biological activities but differ in their specific molecular targets and pathways .
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-9-12-8-13(22)6-7-14(12)28-20-18(25)17(24)16(23)15(29-20)10-27-19(26)11-4-2-1-3-5-11/h1-8,15-18,20-25H,9-10H2/t15-,16-,17+,18-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLROYCKIIJCTDY-BFMVXSJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939852 | |
| Record name | 4-Hydroxy-2-(hydroxymethyl)phenyl 6-O-benzoylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18463-25-7 | |
| Record name | Poliothrysoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018463257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2-(hydroxymethyl)phenyl 6-O-benzoylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Poliothrysoside and where is it found?
A1: this compound (also known as poliothyrsoside) is a naturally occurring phenolic glycoside. It is primarily found in plants belonging to the Flacourtiaceae family [, ]. For example, it has been isolated from the leaves of Poliothrysis sinensis [], the leaves and stems of Homalium brachybotrys [], and the bark and twigs of Itoa orientalis [].
Q2: What is the chemical structure of this compound?
A2: this compound is a benzoylated derivative of salirepin. Its structure consists of a 2-(hydroxymethyl)benzene-1,4-diol (gentisyl alcohol) core with a β-D-glucopyranosyl unit attached to the phenolic hydroxyl group at position 2 and a benzoyl group esterified to the primary alcohol group.
Q3: Are there any known derivatives of this compound?
A4: Yes, several derivatives of this compound have been identified, primarily differing in the acyl group attached to the gentisyl alcohol moiety. For instance, Poliothrysin, found alongside this compound in Poliothrysis sinensis, features a 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylic acid instead of the benzoyl group []. Additionally, Itosides B-D, isolated from Itoa orientalis, also exhibit this structural variation [].
Q4: How is this compound typically isolated and characterized?
A5: this compound is commonly extracted from plant material using solvents like ethyl acetate. It is then isolated and purified using various chromatographic techniques, such as column chromatography and preparative HPLC. The compound's structure is elucidated using spectroscopic methods like NMR (1H and 13C), UV, IR, and mass spectrometry [, , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


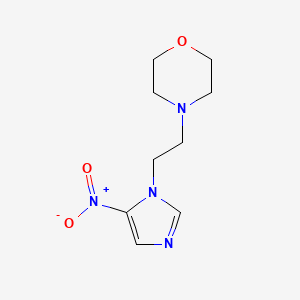
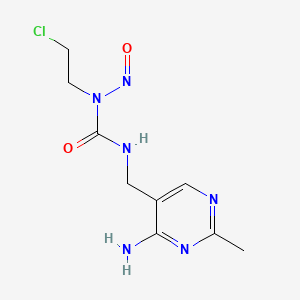
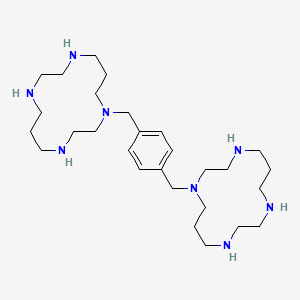
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate](/img/structure/B1678893.png)
![2-chloro-5-[5-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1678895.png)
